molecular formula C13H15N5 B12740166 N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine CAS No. 133118-21-5

N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine

Cat. No.: B12740166
CAS No.: 133118-21-5
M. Wt: 241.29 g/mol
InChI Key: RLHSABHZOVIPNW-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by a fused ring system that includes a triazole and a benzodiazepine moiety. It has garnered significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature, followed by cyclization through refluxing in anhydrous ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or benzodiazepine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific fused ring system, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

133118-21-5

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

N,N,1-trimethyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

InChI

InChI=1S/C13H15N5/c1-9-15-16-13-8-12(17(2)3)14-10-6-4-5-7-11(10)18(9)13/h4-7H,8H2,1-3H3

InChI Key

RLHSABHZOVIPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C(C2)N(C)C

Origin of Product

United States

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